molecular formula C10H19ClO2S B13180289 4-Propylcycloheptane-1-sulfonyl chloride

4-Propylcycloheptane-1-sulfonyl chloride

Cat. No.: B13180289
M. Wt: 238.78 g/mol
InChI Key: DBHBDHKVQRMWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylcycloheptane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is primarily used in organic synthesis and research due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylcycloheptane-1-sulfonyl chloride typically involves the chlorosulfonation of 4-propylcycloheptane. This process can be carried out using reagents such as chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods: In an industrial setting, the production of sulfonyl chlorides often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances safety and efficiency by minimizing the risk of thermal runaway and allowing for better management of exothermic reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Propylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: React with amines under mild conditions to form sulfonamides.

    Alcohols: React with alcohols in the presence of a base to form sulfonate esters.

    Thiols: React with thiols to form sulfonyl thiols.

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonyl Thiols: Formed from reactions with thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Propylcycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of various sulfonyl derivatives, which can exhibit diverse biological and chemical activities .

Comparison with Similar Compounds

Uniqueness: 4-Propylcycloheptane-1-sulfonyl chloride is unique due to its seven-membered ring structure, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity and the properties of the compounds derived from it .

Properties

Molecular Formula

C10H19ClO2S

Molecular Weight

238.78 g/mol

IUPAC Name

4-propylcycloheptane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO2S/c1-2-4-9-5-3-6-10(8-7-9)14(11,12)13/h9-10H,2-8H2,1H3

InChI Key

DBHBDHKVQRMWCX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC(CC1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.